2,2,2-trifluoroethyl 2-{[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethyl]carbamoyl}cyclohexanecarboxylate
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Overview
Description
2,2,2-TRIFLUOROETHYL 2-({[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE is a complex organic compound featuring multiple functional groups, including trifluoroethyl, indole, and cyclohexane carboxylate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-TRIFLUOROETHYL 2-({[2-(7-FLUORO-2-METHYL-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Attachment of the Trifluoroethyl Group:
Cyclohexane Carboxylate Formation: The cyclohexane carboxylate moiety can be introduced via esterification reactions.
Final Coupling: The final step involves coupling the indole derivative with the cyclohexane carboxylate under appropriate conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,
Properties
Molecular Formula |
C21H24F4N2O3 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-[2-(7-fluoro-2-methyl-1H-indol-3-yl)ethylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C21H24F4N2O3/c1-12-13(14-7-4-8-17(22)18(14)27-12)9-10-26-19(28)15-5-2-3-6-16(15)20(29)30-11-21(23,24)25/h4,7-8,15-16,27H,2-3,5-6,9-11H2,1H3,(H,26,28) |
InChI Key |
WVASHTRQOJJJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CCNC(=O)C3CCCCC3C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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